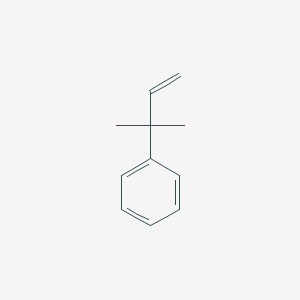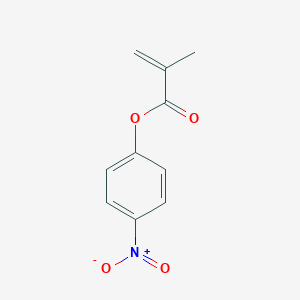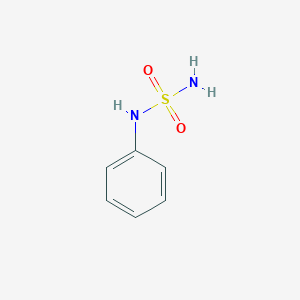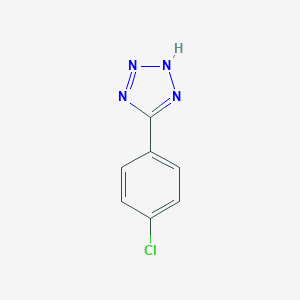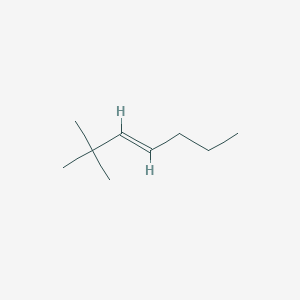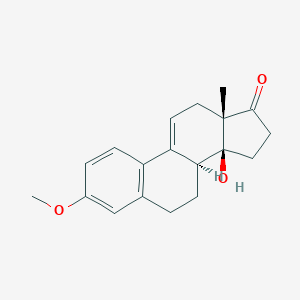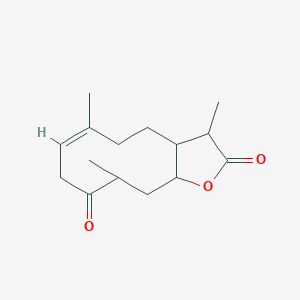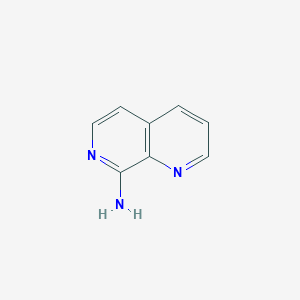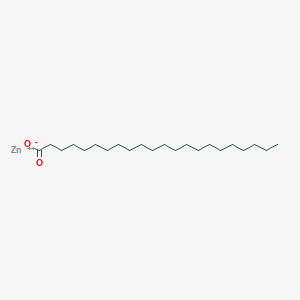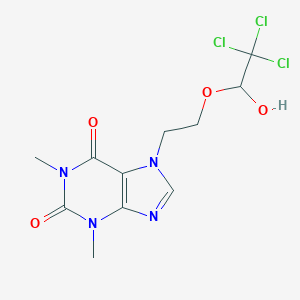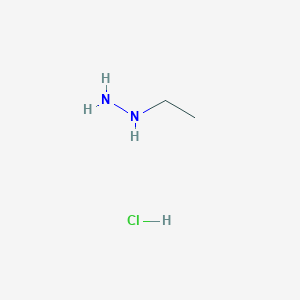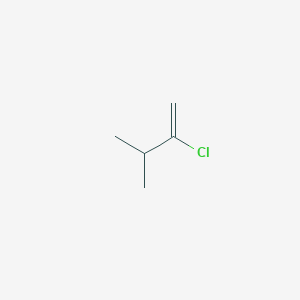
2-Chloro-3-methylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methylbut-1-ene (CMBE) is a colorless liquid that is commonly used in organic synthesis. It is an important intermediate in the production of various chemicals, including pharmaceuticals and pesticides. CMBE is also used in scientific research to investigate its mechanism of action and physiological effects.
Mecanismo De Acción
2-Chloro-3-methylbut-1-ene works by binding to the active site of cytochrome P450 enzymes, preventing them from metabolizing drugs and other foreign substances. This can lead to increased levels of these substances in the body, which can have both beneficial and harmful effects.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-3-methylbut-1-ene has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. 2-Chloro-3-methylbut-1-ene has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-3-methylbut-1-ene is a useful tool for studying the role of cytochrome P450 enzymes in drug metabolism. It is a potent inhibitor of these enzymes and can be used to investigate their function in vitro and in vivo. However, 2-Chloro-3-methylbut-1-ene is also toxic and can cause harm to living organisms if not handled properly. Therefore, caution must be taken when using 2-Chloro-3-methylbut-1-ene in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 2-Chloro-3-methylbut-1-ene. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Another area of interest is its role in drug metabolism and its potential for drug-drug interactions. Further research is needed to fully understand the mechanism of action and physiological effects of 2-Chloro-3-methylbut-1-ene.
Métodos De Síntesis
2-Chloro-3-methylbut-1-ene can be synthesized by the reaction of 2-methyl-2-butene with hydrogen chloride gas in the presence of a catalyst. The reaction typically occurs at room temperature and atmospheric pressure. The resulting product is then purified through distillation.
Aplicaciones Científicas De Investigación
2-Chloro-3-methylbut-1-ene has been widely used in scientific research to investigate its mechanism of action and physiological effects. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. 2-Chloro-3-methylbut-1-ene has also been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
17773-64-7 |
|---|---|
Nombre del producto |
2-Chloro-3-methylbut-1-ene |
Fórmula molecular |
C5H9Cl |
Peso molecular |
104.58 g/mol |
Nombre IUPAC |
2-chloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H9Cl/c1-4(2)5(3)6/h4H,3H2,1-2H3 |
Clave InChI |
RBSYGFLXVMWYGD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=C)Cl |
SMILES canónico |
CC(C)C(=C)Cl |
Sinónimos |
2-Chloro-3-methyl-1-butene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



